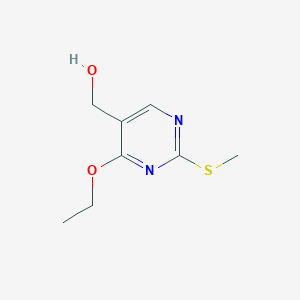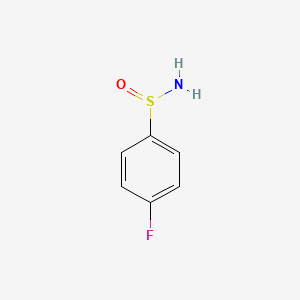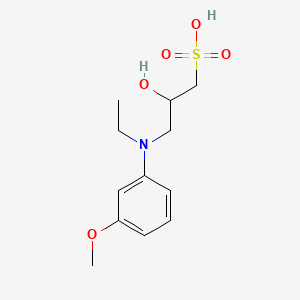
Sodium 5-methoxypyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-methoxypyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with a methoxy group at the 5-position and a sulfinate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonate.
Reduction: Under specific conditions, it can be reduced to the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sodium 5-methoxypyridine-3-sulfonate.
Reduction: 5-Methoxypyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-methoxypyridine-3-sulfinate has several applications in scientific research:
Biology: It is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium 5-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it displaces other groups in the molecule. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Sodium pyridine-3-sulfinate: Similar structure but without the methoxy group.
Sodium 5-methoxypyridine-2-sulfinate: Similar structure but with the sulfinate group at the 2-position.
Sodium 5-methoxypyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Uniqueness: Sodium 5-methoxypyridine-3-sulfinate is unique due to the specific positioning of the methoxy and sulfinate groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H6NNaO3S |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
sodium;5-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-2-6(11(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
LZCJPVZUYMWGQR-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=CN=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)






